2,3,6,7,12,13-Hexabromotriptycene
Overview
Description
2,3,6,7,12,13-Hexabromotriptycene is an organic compound with the molecular formula C20H8Br6. It is a derivative of triptycene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six bromine atoms attached to the triptycene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,12,13-Hexabromotriptycene typically involves the bromination of triptycene. One common method includes the use of bromine or a bromine-containing reagent in the presence of a catalyst. For example, the bromination of triptycene can be achieved using bromine in a solvent such as carbon tetrachloride or chloroform, with the reaction being carried out at room temperature or under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7,12,13-Hexabromotriptycene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atoms.
Reduction Reactions: Triptycene or partially reduced derivatives.
Oxidation Reactions: Various oxidized forms of triptycene.
Scientific Research Applications
2,3,6,7,12,13-Hexabromotriptycene has several scientific research applications, including:
Materials Science: Due to its unique structure and the presence of bromine atoms, it can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: It serves as a starting material or intermediate in various chemical syntheses, enabling the preparation of more complex molecules.
Biology and Medicine:
Industry: Bromine compounds are commonly used as flame retardants, and this compound may find applications in this area
Mechanism of Action
The mechanism of action of 2,3,6,7,12,13-Hexabromotriptycene is primarily related to its chemical reactivity. The presence of multiple bromine atoms makes it highly reactive in substitution and reduction reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
2,3,6,7,14,15-Hexabromotriphenylene: Another brominated derivative of triptycene with similar structural properties.
2,3,6,7,14,15-Hexamethyltriptycene: A methylated derivative of triptycene used in similar applications.
Uniqueness: Its unique structure makes it a valuable compound for research in materials science and organic electronics .
Properties
IUPAC Name |
4,5,11,12,17,18-hexabromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRWLRSFZAHEEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1Br)Br)C5=CC(=C(C=C35)Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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